二氢速激甾醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

科学研究应用

二氢速激甾醇在化学、生物学、医学和工业领域有各种科学研究应用。 它用于治疗家族性低磷酸盐血症、与甲状旁腺功能减退症和假性甲状旁腺功能减退症相关的低血钙症以及慢性尿毒症中的肾性骨病 。 此外,它还用于与骨基质蛋白调节和骨钙蛋白表达相关的研究 。 二氢速激甾醇也用于研究中,这些研究涉及将维生素 D 类似物给予实验动物以诱导某些条件进行研究目的 .

生化分析

Biochemical Properties

Dihydrotachysterol is hydroxylated in the liver to 25-hydroxydihydrotachysterol, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D . Once hydroxylated to 25-hydroxydihydrotachysterol, the modified drug binds to the vitamin D receptor .

Cellular Effects

Dihydrotachysterol is effective in the elevation of serum calcium by stimulating intestinal calcium absorption and mobilizing bone calcium in the absence of parathyroid hormone and of functioning renal tissue . Dihydrotachysterol also increases renal phosphate excretion . Any side-effects caused by dihydrotachysterol are likely to be due to too much calcium in your blood .

Molecular Mechanism

The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen . This mechanism of action allows dihydrotachysterol to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

The metabolism of both dihydrotachysterol 2 (DHT 2) and dihydrotachysterol 3 (DHT 3) has been extensively studied over the past four decades . Initial studies performed in the early 1970s showed that DHT is efficiently converted to its 25-hydroxylated metabolite .

Dosage Effects in Animal Models

At a basic level, animal models have confirmed that vitamin D deficiency and congenital aberrations in the vitamin D endocrine system may result in muscle weakness . To explain these effects, some molecular mechanisms by which vitamin D impacts on muscle cell differentiation, intracellular calcium handling, and genomic activity have been elucidated .

Metabolic Pathways

Dihydrotachysterol is involved in the vitamin D pathway . It is hydroxylated in the liver to 25-hydroxydihydrotachysterol, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D .

Transport and Distribution

Once hydroxylated to 25-hydroxydihydrotachysterol, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen .

Subcellular Localization

It is known that once hydroxylated to 25-hydroxydihydrotachysterol, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins .

准备方法

化学反应分析

相似化合物的比较

属性

CAS 编号 |

67-96-9 |

|---|---|

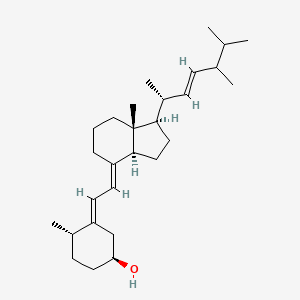

分子式 |

C28H46O |

分子量 |

398.7 g/mol |

IUPAC 名称 |

(3E)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol |

InChI |

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-22,25-27,29H,7-8,11,14-18H2,1-6H3/b10-9+,23-12+,24-13+ |

InChI 键 |

ILYCWAKSDCYMBB-ZJGOHBTISA-N |

SMILES |

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |

手性 SMILES |

CC\1CCC(C/C1=C\C=C\2/CCCC3(C2CCC3C(C)/C=C/C(C)C(C)C)C)O |

规范 SMILES |

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |

外观 |

Solid powder |

颜色/形态 |

Needles from 90% methanol COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER |

熔点 |

131 °C |

Key on ui other cas no. |

67-96-9 |

物理描述 |

Solid |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Easily sol in organic solents SOL IN ALC; FREELY SOL IN ETHER & CHLOROFORM; SPARINGLY SOL IN VEGETABLE OILS |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AT 10 AT-10 AT10 Calcamine Dihydrotachysterin Dihydrotachysterol Tachystin |

蒸汽压力 |

5.2X10-10 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。